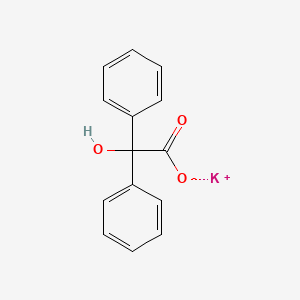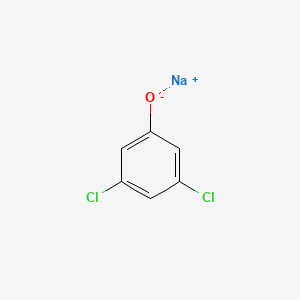![molecular formula C27H46N2O3 B13768690 n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide CAS No. 7144-52-7](/img/structure/B13768690.png)
n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide is a chemical compound with the molecular formula C27H46N2O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide typically involves the reaction of octadecanoic acid with 2-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Wissenschaftliche Forschungsanwendungen
N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-Methoxyphenyl)carbamoyl]octadecanamide
- N-[(2-Propoxyphenyl)carbamoyl]octadecanamide
- N-[(2-Butoxyphenyl)carbamoyl]octadecanamide
Uniqueness
N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity .
Eigenschaften
CAS-Nummer |
7144-52-7 |
|---|---|
Molekularformel |
C27H46N2O3 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
N-[(2-ethoxyphenyl)carbamoyl]octadecanamide |
InChI |
InChI=1S/C27H46N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-26(30)29-27(31)28-24-21-19-20-22-25(24)32-4-2/h19-22H,3-18,23H2,1-2H3,(H2,28,29,30,31) |
InChI-Schlüssel |
ORBZZXKRZWGZCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=CC=C1OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)











